molecular formula C23H25N3O B2517894 (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1207061-97-9

(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2517894
CAS No.: 1207061-97-9
M. Wt: 359.473
InChI Key: JJRQXQZOEVFAKA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone” is a chemical compound with the CAS No. 1207061-97-9. Its IUPAC name is 2-indol-1-yl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone . The molecular weight of this compound is 359.473 .

Scientific Research Applications

Antibacterial and Anticancer Properties

Cinnamic acid derivatives, including compounds structurally related to (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone, have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of biological activities due to the 3-phenyl acrylic acid functionality, which offers multiple reactive sites for chemical modifications, enhancing their medicinal value. The research has shown that these derivatives can act as traditional and synthetic antitumor agents, demonstrating significant potential in anticancer research (De, Baltas, & Bedos-Belval, 2011). Furthermore, essential oils and their constituents, which may include cinnamic acid derivatives, have been recognized for their anticancer activities, suggesting their roles in apoptosis, cell cycle arrest, and antiangiogenic processes (Gautam, Mantha, & Mittal, 2014).

Neuroprotective Effects

Indole and its derivatives, closely related to the chemical structure of this compound, have shown promising results in neuroprotection and the treatment of neurodegenerative diseases. These compounds interact with various signaling pathways to exhibit protective effects against chronic liver injuries, including those induced by oxidative stress, which is a common pathway implicated in neurodegenerative diseases (Wang et al., 2016).

Antiviral Research

The exploration of indole-containing compounds as antiviral agents has been an area of active research. These compounds, including this compound or its structural analogs, have been evaluated for their potential against various viral infections. Indole derivatives are known for their ability to mimic the structure of peptides and bind reversibly to enzymes, which could be advantageous in discovering novel drugs with diverse modes of action against viruses (Zhang, Chen, & Yang, 2014).

Properties

IUPAC Name

2-indol-1-yl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23(19-26-14-12-21-10-4-5-11-22(21)26)25-17-15-24(16-18-25)13-6-9-20-7-2-1-3-8-20/h1-12,14H,13,15-19H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRQXQZOEVFAKA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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